molecular formula C20H17F3N4O2 B2691946 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1396814-81-5

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2691946
CAS No.: 1396814-81-5
M. Wt: 402.377
InChI Key: HCXIJEPJDOQXOZ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a phenyl and cyclopropyl group. The triazole ring is substituted at position 1 with an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c21-20(22,23)15-8-4-5-9-16(15)24-17(28)12-26-19(29)27(14-6-2-1-3-7-14)18(25-26)13-10-11-13/h1-9,13H,10-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXIJEPJDOQXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl and phenyl groups: These groups can be introduced through various substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.

    Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications, particularly in drug discovery. Its structure suggests possible interactions with biological targets such as enzymes and receptors involved in various diseases.

Mechanism of Action:
The mechanism of action may involve:

  • Enzyme Inhibition: Triazoles often inhibit enzymes critical for pathogen survival or proliferation.
  • Receptor Interaction: The compound may bind to specific receptors involved in signaling pathways related to inflammation or cancer progression.

Case Studies:
Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity: Similar triazole compounds have shown effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 1–8 μg/mL for some derivatives.

The compound's biological activity has been documented in various studies:

Anticancer Activity:
Research has demonstrated the cytotoxic effects on cancer cell lines:

CompoundCell LineIC50 (µg/mL)
2-(3-cyclopropyl-5-oxo...)A549 (lung cancer)1.61 ± 1.92
2-(3-cyclopropyl-5-oxo...)MCF7 (breast cancer)1.98 ± 1.22

These findings suggest that modifications in the triazole structure can enhance anticancer activity.

Industrial Applications

In the industrial sector, this compound can be utilized as:

  • A building block for synthesizing more complex molecules.
  • A reagent in various organic reactions.

Synthesis Methods:
The synthesis typically involves multiple steps, including:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of cyclopropyl and phenyl groups via substitution reactions using organometallic reagents.
  • Incorporation of the trifluoromethyl group using trifluoromethylating agents.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazole-Acetamide Derivatives

Compound Name Substituent at Triazole Position 3 Substituent at Triazole Position 4 Acetamide-Linked Aromatic Group Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclopropyl Phenyl 2-(trifluoromethyl)phenyl 5-oxo, acetamide ~406.3
2-[3-Propyl-4-(1H-pyrrol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Propyl 1H-pyrrol-1-yl 2-(trifluoromethyl)phenyl 5-thioxo, acetamide ~434.4
2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Sulfanyl (-S-) Cyclopropyl 4-(trifluoromethoxy)phenyl 5-oxo, sulfanyl, acetamide ~417.4

Key Observations :

Triazole Core Modifications: The target compound and ’s analog share a cyclopropyl group but differ in substituents at position 3 (cyclopropyl vs. sulfanyl). The sulfur atom in ’s compound may enhance hydrogen bonding or alter solubility .

Aromatic Group Variations :

  • The 2-(trifluoromethyl)phenyl group in the target compound and ’s analog contrasts with the 4-(trifluoromethoxy)phenyl group in ’s compound. The trifluoromethoxy group (-OCF₃) may increase lipophilicity compared to -CF₃, influencing membrane permeability .

Spectroscopic and Physicochemical Comparisons

NMR Analysis of Structural Analogues

highlights NMR as a critical tool for comparing triazole derivatives. For example:

  • Region A (positions 39–44) : Chemical shifts in this region vary significantly between compounds with different substituents (e.g., cyclopropyl vs. pyrrole), reflecting changes in electron density and steric environments .
  • Region B (positions 29–36) : Shifts here are conserved in compounds with identical acetamide-linked aromatic groups, suggesting minimal conformational changes in this moiety .

Lumping Strategy Implications

’s lumping approach groups compounds with similar triazole cores but distinct substituents. While this strategy simplifies reaction modeling, the target compound’s cyclopropyl and phenyl groups likely confer unique reactivity compared to propyl or pyrrole-substituted analogs .

Biological Activity

The compound 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C18H17N5O2C_{18}H_{17}N_{5}O_{2}, with a molecular weight of approximately 335.4 g/mol. The structure features a triazole ring that is pivotal in determining its biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its pharmacokinetic profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess potent antibacterial and antifungal activities:

  • Antibacterial Activity : Studies have demonstrated that triazole derivatives can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1–8 μg/mL against multiple strains .
  • Antifungal Activity : The compound's structure suggests potential antifungal efficacy. Similar triazole compounds have shown effectiveness against fungi like Candida albicans and Aspergillus flavus, with reported MIC values indicating strong antifungal activity .

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The compound in focus may exhibit cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
2-(3-cyclopropyl-5-oxo...)A549 (lung cancer)1.61 ± 1.92
2-(3-cyclopropyl-5-oxo...)MCF7 (breast cancer)1.98 ± 1.22

These values suggest that modifications in the triazole structure can lead to enhanced anticancer activity, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Triazoles often act by inhibiting enzymes critical for pathogen survival or proliferation. For example, they may inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, leading to increased membrane permeability and cell death .
  • Receptor Interaction : The compound may interact with specific receptors or proteins involved in signaling pathways related to inflammation or cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • A study published in Pharmaceutical Research highlighted a series of triazole compounds that exhibited significant antibacterial activity against drug-resistant strains of bacteria .
  • Another investigation focused on the anticancer properties of triazole derivatives, demonstrating their ability to inhibit tumor growth in preclinical models .

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how can its structural integrity be verified?

Methodological Answer: The compound can be synthesized via a multi-step route involving cyclocondensation of precursors (e.g., hydrazine derivatives) with chloroacetyl chloride under reflux in the presence of triethylamine, followed by purification via recrystallization . Structural confirmation requires:

  • NMR Spectroscopy : To verify proton environments, particularly the cyclopropyl, trifluoromethylphenyl, and triazole moieties.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated in analogous triazole-acetamide derivatives .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction conditions to improve yield and reduce byproducts?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions. For example:

  • Fractional Factorial Design : Screen critical variables (e.g., catalyst loading, reaction time) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
  • Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and bypass energetically unfavorable pathways .

Basic Biological Activity Profiling

Q. Q3. What experimental frameworks are recommended for preliminary biological activity screening?

Methodological Answer:

  • In Vitro Enzyme Inhibition Assays : Target kinases or microbial enzymes (e.g., CYP450) using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • ADME Predictions : Employ computational tools (e.g., SwissADME) to estimate permeability and metabolic stability, guided by the trifluoromethyl group’s lipophilicity .

Advanced Mechanistic Studies

Q. Q4. How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the cyclopropyl or phenyl groups and correlate changes with bioactivity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified target proteins.

Stability and Degradation Analysis

Q. Q5. What methodologies are suitable for evaluating the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • pH Stability Profiling : Incubate in buffers (pH 1–12) and quantify intact compound using LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Advanced Computational Modeling

Q. Q6. Which computational tools can predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for hydrolysis or oxidation, leveraging the triazole ring’s electron-deficient nature .
  • Metabolite Prediction : Use software like GLORYx to identify potential Phase I/II metabolites, focusing on the acetamide and trifluoromethyl groups .

Purification Challenges

Q. Q7. What chromatographic techniques resolve challenges in purifying this hydrophobic compound?

Methodological Answer:

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to separate closely eluting impurities .
  • Size-Exclusion Chromatography (SEC) : Remove polymeric byproducts from cyclocondensation reactions.

Green Chemistry Approaches

Q. Q8. How can the synthesis be adapted to align with green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalyst Optimization : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to reduce waste .

Data Contradiction Resolution

Q. Q9. How should researchers address discrepancies between experimental and computational data?

Methodological Answer:

  • Cross-Validation : Replicate experiments under controlled conditions to rule out procedural errors.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore alternative binding poses not captured in static docking models .

Advanced Analytical Techniques

Q. Q10. What advanced techniques characterize non-covalent interactions or polymorphic forms?

Methodological Answer:

  • Solid-State NMR : Resolve hydrogen-bonding networks in crystalline forms .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by detecting melting-point variations .

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